N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide
CAS No.: 1207036-34-7
Cat. No.: VC4637901
Molecular Formula: C13H14FN3O2
Molecular Weight: 263.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207036-34-7 |
|---|---|
| Molecular Formula | C13H14FN3O2 |
| Molecular Weight | 263.272 |
| IUPAC Name | N-[2-(4-fluorophenoxy)ethyl]-2-pyrazol-1-ylacetamide |
| Standard InChI | InChI=1S/C13H14FN3O2/c14-11-2-4-12(5-3-11)19-9-7-15-13(18)10-17-8-1-6-16-17/h1-6,8H,7,9-10H2,(H,15,18) |
| Standard InChI Key | WFEYVBZQXUSMLT-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)CC(=O)NCCOC2=CC=C(C=C2)F |
Introduction
N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound with a molecular structure that incorporates a fluorophenoxy group, a pyrazole ring, and an acetamide moiety. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and pharmacological activities. The structural features of this compound make it a candidate for various applications in medicinal chemistry and drug discovery.
Synthesis
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions:
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Preparation of the Intermediate: The reaction begins with the formation of 4-fluorophenoxyethylamine through nucleophilic substitution between 4-fluorophenol and an appropriate alkylating agent.
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Pyrazole Introduction: The pyrazole ring is introduced via cyclization reactions using hydrazine derivatives.
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Acetamide Formation: The final step involves coupling the intermediate with chloroacetic acid or its derivatives in the presence of a base to form the acetamide group.
This synthetic route allows for modifications to optimize biological activity.
Biological Activities
Compounds containing pyrazole and fluorophenoxy groups have demonstrated various biological activities, including:
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Antimicrobial Activity: Pyrazole derivatives are known to inhibit bacterial and fungal growth by targeting enzymes critical for cell wall synthesis .
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Anticancer Potential: Fluorinated compounds often exhibit enhanced binding to cancer-related proteins due to their electronic effects .
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Anti-inflammatory Properties: Pyrazoles are frequently studied for their role in modulating inflammatory pathways.
While specific data on N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide is limited, its structural analogs suggest potential utility in these areas.
Applications
N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide has potential applications in:
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Drug Discovery: As a scaffold for developing antitubercular, anticancer, or antimicrobial agents.
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Chemical Biology: As a probe to study protein-ligand interactions involving fluorinated heterocycles.
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Pharmaceutical Development: For optimizing pharmacokinetic properties such as bioavailability and metabolic stability.
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